molecular formula C11H10N2O2 B074631 3,4-Dimethyl-8-nitroquinoline CAS No. 1531-20-0

3,4-Dimethyl-8-nitroquinoline

Cat. No.: B074631
CAS No.: 1531-20-0
M. Wt: 202.21 g/mol
InChI Key: FKXPOWALVWGYNT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of two methyl groups at positions 3 and 4, and a nitro group at position 8 on the quinoline ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable for various scientific research applications.

Preparation Methods

The synthesis of 3,4-Dimethyl-8-nitroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 3,4-dimethylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. This method allows for the construction of the quinoline ring system with various substituents, including the nitro group.

Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the desired product. Transition metal catalysts, such as palladium or copper, are commonly used to facilitate the nitration and other functionalization reactions of quinoline derivatives.

Chemical Reactions Analysis

3,4-Dimethyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3,4-dimethyl-8-aminoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can lead to N-oxide compounds.

Scientific Research Applications

3,4-Dimethyl-8-nitroquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives

    Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against certain bacterial and cancer cell lines.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Quinoline derivatives are known for their antimalarial, antiviral, and anti-inflammatory activities.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit certain enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

3,4-Dimethyl-8-nitroquinoline can be compared with other similar compounds, such as:

    Quinoline: The parent compound, quinoline, lacks the methyl and nitro substituents. It serves as a basic scaffold for the synthesis of various derivatives.

    8-Nitroquinoline: This compound has a nitro group at position 8 but lacks the methyl groups at positions 3 and 4. It exhibits different chemical and biological properties compared to this compound.

    3,4-Dimethylquinoline: This derivative has methyl groups at positions 3 and 4 but lacks the nitro group. It is used as an intermediate in the synthesis of more complex quinoline derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

3,4-dimethyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-12-11-9(8(7)2)4-3-5-10(11)13(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXPOWALVWGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061760
Record name 3,4-Dimethyl-8-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-20-0
Record name 3,4-Dimethyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3,4-dimethyl-8-nitro-
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Record name Quinoline, 3,4-dimethyl-8-nitro-
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Record name 3,4-Dimethyl-8-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl-8-nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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